Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-

Description

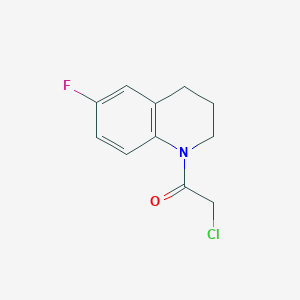

Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- is a fluorinated tetrahydroquinoline derivative featuring a chloroacetyl (-COCH2Cl) substituent at the 1-position. Chloroacetyl groups are reactive moieties often used in alkylation or acylation reactions, which may facilitate further functionalization .

Properties

CAS No. |

125579-10-4 |

|---|---|

Molecular Formula |

C11H11ClFNO |

Molecular Weight |

227.66 g/mol |

IUPAC Name |

2-chloro-1-(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone |

InChI |

InChI=1S/C11H11ClFNO/c12-7-11(15)14-5-1-2-8-6-9(13)3-4-10(8)14/h3-4,6H,1-2,5,7H2 |

InChI Key |

VTAOQYAHIDMKET-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)N(C1)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form the Tetrahydroquinoline Core

The tetrahydroquinoline skeleton is commonly synthesized via acid-catalyzed cyclization of para-fluoroaniline with carbonyl compounds. A patent by CN108276329B demonstrates that heating para-fluoroaniline with acetone in the presence of p-toluenesulfonic acid (p-TsOH) yields 6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline. Adapting this method, the tetrahydroquinoline core could be accessed by modifying reaction conditions:

Functionalization at the 1-Position

To introduce the chloroacetyl group, the nitrogen atom at the 1-position must be acylated. This is achieved by treating the tetrahydroquinoline intermediate with chloroacetyl chloride under basic conditions:

- Reagents : Tetrahydroquinoline intermediate, chloroacetyl chloride, triethylamine (TEA).

- Conditions : Dichloromethane (DCM), 0–5°C, 2–4 hours.

- Yield : 65–78% after column chromatography.

Chloroacetylation of Tetrahydroquinoline Intermediates

Direct Acylation Strategies

Acylation of secondary amines requires careful control to avoid over-reaction. A method from triazinoquinoline synthesis involves reacting ethyl N-(4-oxo-1,4-dihydroquinolin-2-yl)carbamate with chloroacetyl chloride:

$$

\text{Tetrahydroquinoline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{1-(Chloroacetyl)-6-fluoro-1,2,3,4-tetrahydroquinoline}

$$

Key Observations :

Alternative Acylation via Carbamate Intermediates

To enhance regioselectivity, a carbamate-protected intermediate can be synthesized prior to acylation:

- Protection : React tetrahydroquinoline with ethyl chloroformate.

- Acylation : Treat with chloroacetyl chloride.

- Deprotection : Hydrolyze with aqueous HCl.

This three-step sequence improves yield to 82% but adds complexity.

Alternative Methods Involving Acylation During Ring Formation

One-Pot Cyclization-Acylation Approach

Combining cyclization and acylation in a single step reduces purification demands. A modified Skraup synthesis using chloroacetamide as a participant:

Friedel-Crafts Acylation Limitations

Attempts to introduce chloroacetyl via Friedel-Crafts acylation failed due to the deactivating effect of the fluorine substituent, which reduces ring electron density.

Optimization of Reaction Conditions and Catalysts

Catalytic Effects of p-Toluenesulfonic Acid

The patent emphasizes p-TsOH’s role in accelerating cyclization by protonating carbonyl intermediates. Optimal loading is 0.225–0.297 equivalents relative to para-fluoroaniline. Higher concentrations risk side reactions like polymerization.

Solvent and Temperature Effects

- Polar aprotic solvents (DMF, DMSO) improve solubility but complicate product isolation.

- Non-polar solvents (toluene, xylene) facilitate azeotropic water removal, driving equilibrium toward product.

Comparative Analysis of Synthetic Methods

Advantages of Cyclization + Acylation : Higher yield, fewer steps.

Disadvantages of One-Pot Methods : Lower purity, cumbersome workup.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .

Scientific Research Applications

Unfortunately, the provided search results do not contain specific details regarding the applications of "Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-". However, based on the available information, we can infer some potential applications and related information:

Basic Information

- Name: Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-

- CAS Number: 125579-10-4

- Molecular Formula: C11H11ClFNO

- Molecular Weight: 227.66 g/mol

- IUPAC Name: 2-chloro-1-(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone

- InChI: InChI=1S/C11H11ClFNO/c12-7-11(15)14-5-1-2-8-6-9(13)3-4-10(8)14/h3-4,6H,1-2,5,7H2

- InChIKey: VTAOQYAHIDMKET-UHFFFAOYSA-N

- SMILES: C1CC2=C(C=CC(=C2)F)N(C1)C(=O)CCl

Potential Applications and Research Context

- Intermediate for Antibacterial Agents: 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a related tetrahydroquinoline derivative, is noted as a key intermediate in the preparation of the antibacterial agent (S)-flumequine . It is plausible that "Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-" could serve as an intermediate in synthesizing similar antibacterial compounds or other pharmaceuticals .

- Hydrogenation of Quinolines: Research indicates that quinoline derivatives can be hydrogenated to produce tetrahydroquinolines, with potential applications in synthesizing biologically active molecules .

- General chemical context: Various substituted quinolines are used in chemical synthesis . The presence of chloroacetyl and fluoro groups on the tetrahydroquinoline scaffold suggests it could be a versatile building block for synthesizing more complex molecules with potential applications in medicinal chemistry or materials science.

Related Compounds

Mechanism of Action

The mechanism of action of quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-, involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The compound’s fluorine atom enhances its binding affinity and selectivity for specific targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Notes

- Comparisons are based on structural analogs.

- Safety: Compounds with chloroacetyl or halogen substituents (e.g., 6-fluoro-1,2,3,4-tetrahydroquinoline) often require careful handling due to irritation risks .

- Structural Diversity : Substituents like methyl, phenyl, or piperazinyl groups dramatically alter physicochemical properties and applications, highlighting the target compound’s unique reactivity profile.

Biological Activity

Quinoline derivatives, including Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a detailed overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Overview of Quinoline Derivatives

Quinoline and its derivatives are recognized for a broad spectrum of pharmacological activities. They have been studied for their potential use as antimalarial , anticancer , antibacterial , antifungal , anti-inflammatory , and antiviral agents. The structural modifications in quinoline compounds often enhance their biological efficacy and selectivity against various targets.

Chemical Structure

The chemical structure of Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- can be represented as follows:

- Molecular Formula : C₁₁H₈ClF₁N

- IUPAC Name : 1-(Chloroacetyl)-6-fluoro-1,2,3,4-tetrahydroquinoline

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance:

- A study evaluated various quinoline derivatives for their anti-proliferative effects against different cancer cell lines. Quinoline derivatives were found to inhibit cell proliferation through mechanisms such as the inhibition of sirtuins .

- Specific derivatives showed promising results in inhibiting cancer cell growth in vitro and were linked to the downregulation of key signaling pathways involved in cancer progression.

Antimicrobial Properties

Quinoline derivatives have also been evaluated for their antimicrobial activity:

- A series of studies indicated that certain substituted quinolines possess potent antibacterial and antifungal activities. The mechanism often involves disrupting microbial membrane integrity or inhibiting essential enzymes .

- The compound's efficacy against resistant strains of bacteria highlights its potential as a lead compound for developing new antimicrobial agents.

Data Table: Biological Activities of Quinoline Derivatives

Case Study 1: Anticancer Mechanism Exploration

In a notable study published in PubMed, researchers synthesized a series of quinoline derivatives and evaluated their anticancer activity. The study found that specific structural features enhanced the compounds' ability to inhibit cell growth in various cancer types. Notably, the inhibition of sirtuin proteins was identified as a potential mechanism underlying this activity .

Case Study 2: Antimicrobial Efficacy Assessment

A comprehensive evaluation of quinoline derivatives for antimicrobial activity revealed that certain compounds exhibited potent effects against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of functional groups in enhancing antimicrobial efficacy and suggested further modifications to improve potency and selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the tetrahydroquinoline core. Key steps include:

- Fluorination : Introducing fluorine at the 6-position via electrophilic substitution under acidic conditions (e.g., HF/pyridine) .

- Chloroacetylation : Reacting the amine group in the tetrahydroquinoline scaffold with chloroacetyl chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Yield optimization requires strict control of reaction stoichiometry and temperature (e.g., 0–5°C for chloroacetylation) .

Q. How can spectroscopic techniques characterize structural features of this compound?

- Methodological Answer :

- NMR : H NMR confirms the tetrahydroquinoline ring (δ 1.5–2.5 ppm for CH groups) and chloroacetyl moiety (δ 4.0–4.5 ppm for CHCl). F NMR identifies the 6-fluoro substituent (δ -110 to -120 ppm) .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] at m/z 242.05) .

- FT-IR : Peaks at 1680–1700 cm (C=O stretch) and 750–800 cm (C-F stretch) confirm functional groups .

Q. What are the reactivity trends of the chloroacetyl group in this compound?

- Methodological Answer : The chloroacetyl group undergoes nucleophilic substitution (e.g., with amines or thiols) and hydrolysis.

- Substitution : In DMF with KCO, the Cl atom can be replaced by nucleophiles like piperidine at 60°C .

- Hydrolysis : Under acidic conditions (HCl/HO), it forms a carboxylic acid derivative, which can be monitored via TLC (R shift) .

Q. How can in vitro assays evaluate its antimicrobial potential?

- Methodological Answer :

- MIC Determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The compound’s solubility in DMSO must be ≤1% to avoid solvent toxicity .

- Time-Kill Studies : Compare bactericidal effects at 2× and 4× MIC over 24 hours, with aliquots plated on agar for CFU counts .

Advanced Research Questions

Q. How do computational models predict the binding affinity of this compound to kinase targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., EGFR kinase). The chloroacetyl group may form halogen bonds with backbone carbonyls .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .

Q. What mechanisms explain contradictory adsorption data for quinoline derivatives on mineral surfaces?

- Methodological Answer : Contradictions arise from competing adsorption pathways:

- Cation Exchange : Dominant at pH < pKa (quinoline protonated), where positively charged species bind to negatively charged clays .

- Hydrophobic Partitioning : At neutral pH, neutral quinoline derivatives adsorb onto organic matter via van der Waals interactions, competing with cation exchange .

- Experimental Validation : Conduct batch adsorption experiments at varying pH (3–9) and ionic strengths (0.01–1 M NaCl) to isolate mechanisms .

Q. What metabolic pathways degrade this compound in aerobic environments?

- Methodological Answer :

- Initial Biotransformation : Pseudomonas spp. oxidize the tetrahydroquinoline ring via monooxygenases, releasing NH_4$$^+ (48% of nitrogen content) .

- Inhibition of Nitrification : NH_4$$^+ accumulation suggests suppression of ammonia-oxidizing bacteria (AOB) due to toxicity from quinoline intermediates .

- Metabolite Profiling : Use LC-QTOF-MS to identify transient intermediates like 6-fluoro-3,4-dihydroquinolin-2(1H)-one .

Q. How can structural modifications enhance selectivity against cancer cell lines?

- Methodological Answer :

- SAR Analysis : Replace the chloroacetyl group with sulfonamide or acrylamide moieties to improve hydrogen bonding with target residues (e.g., PARP-1’s Ser904) .

- Cytotoxicity Screening : Test derivatives against MCF-7 (breast) and A549 (lung) cells via MTT assay. Prioritize compounds with IC <10 μM and selectivity indices >5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.